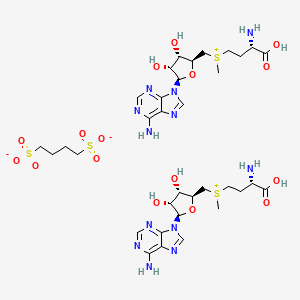

S-Adenosyl L-Methionine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H54N12O16S4 |

|---|---|

Molecular Weight |

1015.1 g/mol |

IUPAC Name |

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;butane-1,4-disulfonate |

InChI |

InChI=1S/2C15H22N6O5S.C4H10O6S2/c2*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;5-11(6,7)3-1-2-4-12(8,9)10/h2*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1-4H2,(H,5,6,7)(H,8,9,10)/t2*7-,8+,10+,11+,14+,27?;/m00./s1 |

InChI Key |

NWVICASORGOGDW-FFSFXTILSA-N |

Isomeric SMILES |

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |

Canonical SMILES |

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Cornerstone of Cellular Regulation: An In-depth Technical Guide to S-Adenosyl L-Methionine's Role in Cellular Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl L-Methionine (SAMe) stands as a pivotal molecule in cellular metabolism, primarily serving as the universal donor of methyl groups for a vast array of biological methylation reactions. These reactions are fundamental to the regulation of numerous cellular processes, including gene expression, protein function, and signal transduction. Dysregulation of SAMe-dependent methylation is implicated in a multitude of pathological conditions, making it a critical area of study for researchers and a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of SAMe in cellular methylation, presenting quantitative data on enzyme kinetics, detailed experimental protocols for studying methylation, and visualizations of key signaling pathways influenced by this essential molecule.

The Central Role of this compound in Cellular Methylation

This compound (SAMe) is a sulfonium-containing metabolite found in all living cells, where it plays a central role in one-carbon metabolism.[1] Its primary function is to donate its methyl group to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids.[2] This process, known as transmethylation, is catalyzed by a large family of enzymes called methyltransferases (MTases).[3]

The synthesis and utilization of SAMe are governed by the methionine cycle. In this cycle, the amino acid methionine is adenylated by methionine adenosyltransferase (MAT) to form SAMe, a reaction that consumes one molecule of ATP.[4][5] After donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH).[4] SAH is a potent inhibitor of most methyltransferases and is subsequently hydrolyzed to homocysteine and adenosine.[6] Homocysteine can then be remethylated to regenerate methionine, thus completing the cycle.[6] The ratio of SAMe to SAH within the cell is a critical determinant of the cellular "methylation potential," with a high ratio favoring ongoing methylation reactions.[4]

SAMe-dependent methylation is a crucial epigenetic modification that regulates gene expression without altering the DNA sequence itself.[4] The methylation of DNA, primarily at cytosine bases in CpG dinucleotides, is generally associated with transcriptional silencing.[7] Histone methylation, occurring on specific lysine (B10760008) and arginine residues, can either activate or repress gene transcription depending on the site and degree of methylation.[8] Beyond epigenetics, the methylation of proteins and other molecules modulates their activity, stability, and localization, thereby influencing a wide array of cellular functions.

Quantitative Data on SAMe-Dependent Methyltransferases

The efficiency and specificity of methylation reactions are determined by the kinetic properties of the methyltransferase enzymes. The Michaelis constant (Km) for SAMe and the catalytic rate (kcat) are key parameters that define the affinity of an enzyme for its methyl donor and its catalytic turnover rate, respectively. These values vary significantly among different methyltransferases and for different substrates, reflecting the diverse regulatory roles of methylation.

Table 1: Kinetic Parameters of DNA Methyltransferases (DNMTs)

| Enzyme | Substrate | Km (SAMe) (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| M.HpyAXVII | DNA (5'-GCAG-3') | 3-6 | (3.9 ± 0.3) x 10-3 | - | [9] |

Table 2: Kinetic Parameters of Histone Methyltransferases (HMTs)

| Enzyme | Substrate | Km (SAMe) (µM) | kcat (min-1) | Reference |

| EHMT1 | H3K9un peptide | - | 12.7 | [10] |

| H3K9me1 peptide | - | 2.01 | [10] | |

| EHMT2 | H3K9un peptide | - | 7.62 | [10] |

| H3K9me1 peptide | - | 2.15 | [10] | |

| SUV39H1 | H3K9me1 peptide | - | 0.30 | [10] |

| H3K9me2 peptide | - | 0.03 | [10] | |

| PRMT4 (CARM1) | Histone H3 | 0.21 ± 0.052 | - | [11][12] |

| MLL2 | Histone H3 | 3.17 ± 0.37 | - | [11][12] |

| G9a | - | 0.76 | - | [11] |

Experimental Protocols for Studying Cellular Methylation

A variety of robust experimental techniques are available to investigate SAMe-dependent methylation, from measuring enzyme activity to quantifying global and site-specific methylation levels.

Methyltransferase Activity Assays

This assay provides a rapid and straightforward method for measuring total DNMT activity in nuclear extracts or purified enzyme preparations.[13]

Methodology:

-

A unique cytosine-rich DNA substrate is stably coated on the wells of a microplate.[9]

-

Nuclear extracts or purified DNMTs are added to the wells along with SAMe (referred to as Adomet in some kit protocols).[9]

-

DNMTs present in the sample transfer a methyl group from SAMe to the cytosine residues of the DNA substrate.[9]

-

The methylated DNA is recognized by a specific anti-5-methylcytosine (5-mC) antibody.[9]

-

A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody.[14]

-

The addition of a chromogenic substrate results in a colorimetric signal that is proportional to the amount of methylated DNA, and thus to the DNMT activity.[6][14]

-

The absorbance is read on a microplate reader at 450 nm.[15]

References

- 1. File:Study-flow.svg - Wikimedia Commons [commons.wikimedia.org]

- 2. Asymmetric arginine dimethylation of RelA provides a repressive mark to modulate TNFα/NF-κB response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EpiQuik DNMT Activity/Inhibition ELISA Easy Kit (Colorimetric) | EpigenTek [epigentek.com]

- 4. Negative regulation of NF-κB action by Set9-mediated lysine methylation of the RelA subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resource.aminer.org [resource.aminer.org]

- 6. biocat.com [biocat.com]

- 7. Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) - CD Genomics [cd-genomics.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 11. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

- 14. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]

- 15. EpiQuik DNMT Activity/Inhibition Assay Ultra Kit (Colorimetric) | EpigenTek [epigentek.com]

The Central Role of S-Adenosyl L-Methionine in Shaping the Epigenetic Landscape

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl L-Methionine (SAM), a pivotal molecule synthesized from methionine and ATP, serves as the universal methyl donor for a vast array of biological methylation reactions.[1] This central role places SAM at the heart of epigenetic regulation, directly influencing gene expression and cellular function through the methylation of DNA and histones.[2][3] Dysregulation of SAM metabolism and the subsequent alterations in epigenetic marks are increasingly implicated in a wide range of pathologies, including cancer, neurodevelopmental disorders, and metabolic diseases, making the enzymes involved in SAM-dependent methylation attractive therapeutic targets.[4][5] This technical guide provides a comprehensive overview of the core functions of SAM in epigenetics, detailed experimental protocols for studying these processes, and quantitative data to support further research and drug development in this critical area.

Introduction: SAM as the Universal Methyl Donor

This compound (SAM) is a fundamental co-substrate in cellular metabolism, primarily functioning as the principal donor of methyl groups.[6] This biological activity is crucial for the covalent modification of a wide array of biomolecules, including nucleic acids, proteins, and lipids.[7] The transfer of the methyl group from SAM to a substrate is catalyzed by a large and diverse family of enzymes known as methyltransferases (MTases).[8][9] In the context of epigenetics, the most significant of these reactions are the methylation of DNA, predominantly at cytosine bases, and the methylation of lysine (B10760008) and arginine residues on histone proteins.[2][10] These modifications do not alter the primary DNA sequence but have profound effects on chromatin structure and gene accessibility, thereby controlling gene expression.[2]

The general mechanism of SAM-dependent methylation involves a SN2 nucleophilic attack, where the methyl group attached to the sulfur atom of SAM is transferred to a nucleophilic site on the substrate.[3][9] This reaction converts SAM into S-Adenosyl-L-homocysteine (SAH), which is subsequently hydrolyzed to homocysteine and adenosine.[1] The intracellular ratio of SAM to SAH is a critical determinant of the cell's "methylation potential," as SAH is a potent inhibitor of most methyltransferases.[6][11]

The SAM Cycle: A Tightly Regulated Metabolic Hub

The continuous supply of SAM and the regulation of the SAM/SAH ratio are maintained by a series of interconnected biochemical reactions known as the SAM cycle (or the one-carbon metabolism pathway).[6][12] This cycle is crucial for cellular homeostasis and is intricately linked to nutrient availability, particularly folate and vitamins B6 and B12.[6]

The key steps in the SAM cycle are:

-

Synthesis of SAM: Methionine adenosyltransferase (MAT) catalyzes the reaction between methionine and ATP to form SAM.[13]

-

Methyl Transfer: SAM-dependent methyltransferases utilize SAM as a methyl donor, producing a methylated substrate and SAH.[6]

-

Hydrolysis of SAH: SAH hydrolase (SAHH) reversibly hydrolyzes SAH to homocysteine and adenosine.[1]

-

Regeneration of Methionine: Methionine synthase remethylates homocysteine to methionine, a reaction that requires vitamin B12 and a methyl group donated from 5-methyltetrahydrofolate.[14]

This cycle ensures a constant supply of SAM for methylation reactions while preventing the accumulation of the inhibitory SAH.[6]

Role of SAM in DNA Methylation

DNA methylation is a fundamental epigenetic mechanism that primarily involves the addition of a methyl group to the 5th carbon of a cytosine residue, forming 5-methylcytosine (B146107) (5mC), predominantly within CpG dinucleotides.[15] This process is catalyzed by a family of DNA methyltransferases (DNMTs) that utilize SAM as the methyl donor.[16]

-

DNMT1: This maintenance methyltransferase is responsible for copying existing methylation patterns to the newly synthesized strand during DNA replication.[17]

-

DNMT3A and DNMT3B: These de novo methyltransferases establish new DNA methylation patterns during development and in response to cellular signals.[17]

DNA methylation is generally associated with transcriptional repression when it occurs in gene promoter regions, as it can physically hinder the binding of transcription factors or recruit proteins that promote a condensed, inactive chromatin state.[4]

Role of SAM in Histone Methylation

Histone methylation involves the transfer of methyl groups from SAM to the lysine and arginine residues of histone proteins, primarily on the N-terminal tails of histones H3 and H4.[18] This post-translational modification is catalyzed by histone methyltransferases (HMTs).[5] Unlike DNA methylation, the effect of histone methylation on gene transcription is context-dependent, relying on the specific amino acid residue methylated and the degree of methylation (mono-, di-, or tri-methylation).[18]

-

Activating Marks: For example, the trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription.[18]

-

Repressive Marks: Conversely, the trimethylation of histone H3 at lysine 27 (H3K27me3) is a hallmark of transcriptionally silenced chromatin.[10]

Histone methylation patterns create a "histone code" that is read by various effector proteins, which in turn recruit other factors to modulate chromatin structure and gene expression.[5]

Quantitative Data on SAM and Methyltransferase Kinetics

The efficiency of SAM-dependent methylation is governed by the kinetic properties of the methyltransferase enzymes and the intracellular concentrations of SAM and SAH.

Table 1: Kinetic Constants of Various Methyltransferases for SAM

| Enzyme | Substrate | Km for SAM (μM) | Reference |

| G9a Histone Methyltransferase | - | 0.76 | [19] |

| SET7/9 | FoxO3 peptide | 32 | [19] |

| Mouse MAT2A | Methionine | 15.3 | [19] |

| PRMT4 (CARM1) | Histone H3 | 0.21 ± 0.052 | [20] |

| MLL2 | Histone H3 | 3.17 ± 0.37 | [20] |

Table 2: Intracellular Concentrations of SAM and SAM/SAH Ratios

| Cell/Tissue Type | SAM Concentration (nmol/mg protein) | SAM/SAH Ratio | Reference |

| Mouse Embryos (Neurulation Stage) | 2 - 2.8 | - | [21] |

| Rat Liver | ~0.05 - 0.1 (nmol/g tissue) | - | [22] |

| Healthy Human Plasma | 120 ± 36 nM | ~5.6 | [23] |

Experimental Protocols for Studying SAM-Dependent Epigenetic Regulation

A variety of robust techniques are available to investigate the role of SAM in epigenetic modifications.

Quantification of Intracellular SAM and SAH

Accurate measurement of SAM and SAH levels is crucial for determining the cellular methylation potential.

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of SAM and SAH.

Protocol Outline:

-

Sample Preparation: Homogenize cells or tissues in an acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize SAM.

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [2H3]-SAM) to each sample for accurate quantification.

-

Chromatographic Separation: Separate SAM and SAH from other cellular components using a suitable HPLC column (e.g., C8 or porous graphitic carbon).

-

Mass Spectrometric Detection: Detect and quantify SAM, SAH, and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Calculate the concentrations of SAM and SAH in the original samples by comparing the peak area ratios of the analytes to the internal standard against a standard curve.[21][23][24]

ELISA provides a high-throughput method for quantifying SAM, although it may have lower specificity than LC-MS/MS.

Protocol Outline:

-

Plate Coating: Coat a microtiter plate with a SAM-protein conjugate.

-

Competitive Binding: Add standards or samples containing free SAM, followed by the addition of a specific anti-SAM antibody. The free SAM in the sample competes with the coated SAM for antibody binding.

-

Secondary Antibody and Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.

-

Measurement: Measure the absorbance at a specific wavelength. The signal intensity is inversely proportional to the amount of SAM in the sample.

-

Quantification: Determine the SAM concentration from a standard curve.[6][9][25][26][27]

Analysis of DNA Methylation

WGBS is the gold standard for single-base resolution analysis of DNA methylation across the entire genome.

Protocol Outline:

-

DNA Extraction and Fragmentation: Isolate high-quality genomic DNA and fragment it to the desired size.

-

Library Preparation: Ligate sequencing adapters to the DNA fragments.

-

Bisulfite Conversion: Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.

-

PCR Amplification: Amplify the bisulfite-converted DNA library.

-

Sequencing: Perform high-throughput sequencing of the library.

-

Data Analysis: Align the sequencing reads to a reference genome and determine the methylation status of each cytosine.[28][29][30]

MeDIP-Seq is an antibody-based method for enriching methylated DNA regions for subsequent sequencing.

Protocol Outline:

-

DNA Extraction and Fragmentation: Isolate and shear genomic DNA.

-

Immunoprecipitation: Incubate the fragmented DNA with an antibody specific for 5-methylcytosine.

-

Capture of Methylated DNA: Use antibody-binding beads (e.g., magnetic beads) to capture the antibody-DNA complexes.

-

Washing and Elution: Wash away non-specifically bound DNA and elute the enriched methylated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the genome to identify regions of DNA methylation.[3][31][32][33]

Analysis of Histone Methylation

ChIP-Seq is a powerful technique for genome-wide mapping of histone modifications.

Protocol Outline:

-

Chromatin Cross-linking and Shearing: Cross-link proteins to DNA in living cells and then shear the chromatin into small fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., H3K4me3).

-

Capture of Chromatin Complexes: Use antibody-binding beads to capture the antibody-histone-DNA complexes.

-

Washing and Elution: Wash away non-specific chromatin and elute the enriched complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the associated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the genome to identify the genomic locations of the specific histone modification.

Conclusion

This compound stands as a critical nexus between metabolism and the epigenetic control of gene expression. Its central role as the primary methyl donor for both DNA and histone methylation underscores its importance in maintaining cellular function and its involvement in a multitude of disease states. A thorough understanding of the SAM cycle, the kinetics of SAM-dependent methyltransferases, and the ability to accurately measure SAM levels and epigenetic marks are paramount for advancing research and developing novel therapeutic strategies that target the epigenome. The methodologies and data presented in this guide provide a solid foundation for professionals in the field to further explore the intricate and vital role of SAM in health and disease.

References

- 1. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]

- 2. epigenie.com [epigenie.com]

- 3. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cusabio.com [cusabio.com]

- 6. cloud-clone.com [cloud-clone.com]

- 7. Mapping of DNA epigenetic marks: MeDIP - France Génomique [france-genomique.org]

- 8. researchgate.net [researchgate.net]

- 9. assaygenie.com [assaygenie.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scienceopen.com [scienceopen.com]

- 13. researchgate.net [researchgate.net]

- 14. mendelnet.cz [mendelnet.cz]

- 15. DNA methylation 101: what is important to know about DNA methylation and its role in SLE risk and disease heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Histone methylation - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 23. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. SAM ELISA kit [antibodies-online.com]

- 26. eaglebio.com [eaglebio.com]

- 27. SAM(S-Adenosyl Methionine) ELISA Kit [elkbiotech.com]

- 28. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution | Springer Nature Experiments [experiments.springernature.com]

- 30. support.illumina.com [support.illumina.com]

- 31. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]

- 32. mdpi.com [mdpi.com]

- 33. MeDIP-Seq/DIP-Seq [illumina.com]

An In-depth Technical Guide to the Regulation of Intracellular S-Adenosyl L-Methionine (SAM) Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl L-Methionine (SAM) is a universal methyl donor essential for the methylation of a vast array of biomolecules, including DNA, RNA, proteins, and lipids. This central role places SAM at the heart of numerous cellular processes, such as epigenetic regulation, signal transduction, and biosynthesis. The intracellular concentration of SAM, and the ratio of SAM to its demethylated product S-adenosylhomocysteine (SAH), is a critical indicator of the cell's "methylation potential." Consequently, the intricate regulation of SAM levels is paramount for maintaining cellular homeostasis, and its dysregulation is implicated in various pathologies, including liver disease, neurological disorders, and cancer. This technical guide provides a comprehensive overview of the core mechanisms governing intracellular SAM levels, detailed experimental protocols for its study, and quantitative data to support further research and drug development in this critical area of cellular metabolism.

Core Metabolic Pathways of SAM Homeostasis

The intracellular concentration of SAM is tightly controlled through a complex interplay of its synthesis, consumption, and the regeneration of its precursor, methionine. This network of reactions is collectively known as the methionine cycle.

1.1. The Methionine Cycle

The methionine cycle is the central hub of SAM metabolism.[1] It begins with the activation of methionine to form SAM, followed by the transfer of the methyl group from SAM to a substrate, and concludes with the regeneration of methionine from homocysteine. This cycle is intricately connected to the folate cycle, which provides the necessary one-carbon units for methionine regeneration.[2]

1.2. Key Enzymatic Players and Their Regulation

The flux through the methionine cycle and associated pathways is controlled by several key enzymes, each subject to complex regulatory mechanisms.

-

Methionine Adenosyltransferase (MAT): MAT catalyzes the synthesis of SAM from methionine and ATP.[3] In mammals, there are two genes, MAT1A and MAT2A, that encode for different MAT isoenzymes. MAT1A is primarily expressed in the liver, while MAT2A is found in most other tissues.[4] A third gene, MAT2B, encodes a regulatory subunit that stabilizes and modulates the activity of MAT2A.[5][6] The activity of MAT is influenced by the availability of its substrates and is also subject to feedback regulation.

-

S-Adenosylhomocysteine Hydrolase (SAHH): Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of most methyltransferases and must be efficiently removed.[7] SAHH catalyzes the reversible hydrolysis of SAH to homocysteine and adenosine (B11128).[8] The reaction equilibrium favors the synthesis of SAH, so the rapid removal of homocysteine and adenosine is crucial for driving the forward reaction and preventing the accumulation of SAH.

-

Glycine (B1666218) N-Methyltransferase (GNMT): GNMT is a key enzyme in regulating the SAM/SAH ratio, particularly in the liver.[1] It catalyzes the methylation of glycine to sarcosine (B1681465), consuming a molecule of SAM in the process.[9] Unlike many other methyltransferases, GNMT has a relatively high Km for SAM and is only weakly inhibited by SAH, allowing it to act as a "buffer" for SAM levels.[1][10]

-

Betaine-Homocysteine Methyltransferase (BHMT): BHMT provides an alternative pathway for the remethylation of homocysteine to methionine, independent of the folate cycle.[11] It uses betaine (B1666868) as the methyl donor and is primarily active in the liver and kidneys.[12] The activity of BHMT is regulated by the availability of its substrates and is also influenced by the cellular redox state.[13]

-

Methionine Synthase (MS): Methionine synthase, a vitamin B12-dependent enzyme, is the primary enzyme responsible for the folate-dependent remethylation of homocysteine to methionine in most tissues.[11][14] This reaction is a critical link between the methionine and folate cycles.

1.3. Allosteric Regulation and Feedback Loops

The methionine cycle is characterized by a series of allosteric regulatory mechanisms and feedback loops that ensure a stable supply of SAM while preventing the accumulation of toxic intermediates like homocysteine. SAM itself is a key allosteric regulator, activating cystathionine (B15957) β-synthase (CBS) to divert homocysteine towards the transsulfuration pathway when SAM levels are high, and inhibiting methylenetetrahydrofolate reductase (MTHFR), which slows down the folate cycle.[15][16][17]

Quantitative Data on SAM Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites involved in SAM regulation. These values are essential for kinetic modeling and for understanding the quantitative aspects of SAM homeostasis.

Table 1: Kinetic Parameters of Key Enzymes in SAM Metabolism

| Enzyme | Substrate | Km | Vmax / kcat | Inhibitor | Ki | Source |

| MAT2A | Methionine | 23 µM | 0.27 s-1 (kcat) | - | - | [18] |

| ATP | 98 µM | - | - | [18] | ||

| SAHH | SAH | 21.8 µM | 22.9 µM/min (Vmax) | - | - | [8] |

| GNMT | SAM | High (cooperative binding) | 35–96 min-1 (kcat) | SAH | 35-80 µM | [1][19] |

| Glycine | - | - | - | |||

| BHMT | Glycine Betaine | 0.19 ± 0.03 mM | 17 ± 0.7 nmol min-1 mg-1 (Vmax) | - | - | [20] |

| Methionine Synthase | - | - | - | - | - | - |

Table 2: Typical Intracellular Concentrations of SAM and SAH

| Cell/Tissue Type | SAM Concentration | SAH Concentration | SAM/SAH Ratio | Source |

| Rat Liver | 50 - 100 nmol/g | 0.02-0.06 µmol/g | - | [21] |

| Human Plasma (Healthy) | 60.1 ± 19.6 nmol/L | 24 ± 14.1 nmol/L | ~2.5 | [17] |

Experimental Protocols

Accurate measurement of SAM levels and the activity of related enzymes is crucial for research in this field. This section provides detailed protocols for key experiments.

3.1. Quantification of Intracellular SAM and SAH by LC-MS/MS

This protocol describes a highly sensitive and specific method for the simultaneous quantification of SAM and SAH in biological samples.

Materials:

-

LC-MS/MS system (e.g., Shimadzu Nexera LC with 5500 QTRAP)

-

Analytical column (e.g., 250 mm × 2.0 mm EA:faast column)

-

Internal standards: [2H3]-SAM and [2H4]-SAH

-

Mobile phase A: Aqueous solvent with appropriate modifiers

-

Mobile phase B: Organic solvent (e.g., methanol)

-

Ultracentrifugation filters (10 kDa MW cutoff)

Procedure:

-

Sample Preparation: Combine 20 µL of plasma or cell extract with 180 µL of an internal standard solution containing [2H3]-SAM and [2H4]-SAH in mobile phase A.

-

Protein Precipitation and Filtration: Filter the sample by ultracentrifugation through a 10 kDa MW cutoff membrane to remove proteins.

-

LC-MS/MS Analysis:

-

Inject 3 µL of the filtrate onto the analytical column.

-

Elute the analytes using a binary gradient at a flow rate of 0.20 mL/min. A typical gradient might involve a ramp to 100% methanol.

-

Operate the mass spectrometer in positive ion mode with an ion spray voltage of +5000 V.

-

Monitor the following m/z transitions: SAM (399 → 250), SAH (385 → 136), [2H3]-SAM (402 → 250), and [2H4]-SAH (388 → 140).

-

-

Quantification: Generate a calibration curve using known concentrations of SAM and SAH standards. The concentration of SAM and SAH in the samples is determined by comparing their peak area ratios to the internal standards against the calibration curve. The linear range for this method is typically 12.5-5000 nmol/L for both SAM and SAH.[22]

3.2. Methionine Adenosyltransferase (MAT) Activity Assay (Colorimetric)

This assay measures MAT activity by detecting the pyrophosphate (PPi) generated during the synthesis of SAM.

Materials:

-

96-well microplate reader capable of reading absorbance at 570 nm

-

MAT Assay Buffer

-

MAT Substrate Mix (containing L-methionine and ATP)

-

Detection Enzyme Mix

-

MAT Probe (in DMSO)

-

Pyrophosphate Standard (1 mM)

-

Cell or tissue homogenates

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold MAT Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Reaction Setup:

-

Prepare a standard curve using the Pyrophosphate Standard.

-

In a 96-well plate, add the sample, a positive control, and standards.

-

Prepare a Reaction Mix containing MAT Assay Buffer, MAT Substrate Mix, Detection Enzyme Mix, and MAT Probe.

-

For each sample, prepare a parallel well as a background control, containing all components except the MAT Substrate Mix.

-

-

Assay Measurement:

-

Add the Reaction Mix to the sample and standard wells, and the background mix to the background control wells.

-

Immediately begin measuring the absorbance at 570 nm in kinetic mode at 37°C for 60 minutes.

-

-

Data Analysis:

3.3. S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay (Continuous Spectrophotometric)

This assay continuously monitors the production of homocysteine from the hydrolysis of SAH.

Materials:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.2, containing 1 mM EDTA

-

S-Adenosyl-L-homocysteine (SAH) solution

-

Adenosine Deaminase (ADA)

-

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

-

Purified SAHH or cell lysate

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, ADA, and DTNB.

-

Enzyme Addition: Add the SAHH enzyme preparation to the cuvette and incubate at 37°C for a few minutes to equilibrate.

-

Initiate Reaction: Start the reaction by adding the SAH substrate.

-

Spectrophotometric Measurement: Immediately and continuously monitor the increase in absorbance at 412 nm at 37°C. The formation of 5-thio-2-nitrobenzoate (TNB), the product of the reaction between homocysteine and DTNB, has a molar extinction coefficient of 13,600 M-1cm-1.

-

Data Analysis: Calculate the rate of homocysteine production from the linear portion of the absorbance versus time plot. SAHH activity is expressed as the amount of homocysteine produced per unit time per amount of protein.[27][28][29]

3.4. Glycine N-Methyltransferase (GNMT) Activity Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from SAM to glycine.

Materials:

-

[methyl-3H]S-adenosyl-L-methionine ([3H]SAM)

-

Glycine solution

-

Phosphate buffer (40 mM, pH 7.4) with 5 mM DTT

-

Scintillation counter and scintillation fluid

-

Purified GNMT or cell lysate

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, DTT, glycine, and the GNMT enzyme preparation.

-

Initiate Reaction: Start the reaction by adding [3H]SAM.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid) or by heating.

-

Separation of Product: Separate the radiolabeled product (sarcosine) from the unreacted [3H]SAM. This can be achieved using various chromatographic techniques, such as ion-exchange chromatography.

-

Quantification: Quantify the amount of radiolabeled sarcosine using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed per unit time per amount of protein to determine the GNMT activity.[30]

3.5. Betaine-Homocysteine Methyltransferase (BHMT) Activity Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from betaine to homocysteine.

Materials:

-

[methyl-14C]betaine

-

D,L-homocysteine solution

-

Potassium phosphate buffer (50 mM, pH 8.0)

-

Scintillation counter and scintillation fluid

-

Purified BHMT or liver cytosol extract

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, homocysteine, and the BHMT enzyme preparation.

-

Initiate Reaction: Start the reaction by adding [methyl-14C]betaine.

-

Incubation: Incubate the reaction at 37°C for 2 hours.

-

Stop Reaction: Terminate the reaction by adding 1 mL of ice-cold water and placing the tubes on ice.

-

Separation of Product: Separate the radiolabeled product (methionine) from the unreacted [14C]betaine. This is typically done using ion-exchange chromatography (e.g., Dowex 1 resin).

-

Quantification: Quantify the amount of radiolabeled methionine using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed per unit time per amount of protein to determine the BHMT activity.[11][13]

Signaling Pathways and Regulatory Networks

The regulation of SAM levels is not only confined to the metabolic enzymes of the methionine cycle but is also integrated with major cellular signaling networks.

4.1. The Methionine Cycle and Its Allosteric Regulation

The following diagram illustrates the core methionine cycle and the key allosteric feedback mechanisms that maintain SAM homeostasis.

References

- 1. Alterations of methionine metabolism in hepatocarcinogenesis: the emergent role of glycine N-methyltransferase in liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine, Homocysteine, Folate and Related Metabolites Pathway Suite [rgd.mcw.edu]

- 3. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into S-adenosylmethionine biosynthesis from the crystal structures of the human methionine adenosyltransferase catalytic and regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Mat2A uses an ordered kinetic mechanism and is stabilized but not regulated by Mat2B | Crick [crick.ac.uk]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. The Glycine N-Methyltransferase Case Study: Another Challenge for QM-cluster Models? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Betaine-homocysteine methyltransferase: human liver genotype-phenotype correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AffiASSAY® Methionine Adenosyltransferase Activity Assay Kit (Colorimetric) | AffiGEN [affiassay.com]

- 13. Liver Betaine-Homocysteine S-Methyltransferase Activity Undergoes a Redox Switch at the Active Site Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 14. methionine cycle/metabolic pathwayRat Genome Database [rgd.mcw.edu]

- 15. researchgate.net [researchgate.net]

- 16. Allosteric inhibition of MTHFR prevents futile SAM cycling and maintains nucleotide pools in one-carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glycine N-Methyltransferase and Regulation of S-Adenosylmethionine Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A nuclear-magnetic-resonance-based assay for betaine-homocysteine methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. SAMTOR is an -adenosylmethionine sensor for the mTORC1 pathway. | Broad Institute [broadinstitute.org]

- 23. sigmaaldrich.cn [sigmaaldrich.cn]

- 24. content.abcam.com [content.abcam.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. arthusbio.com [arthusbio.com]

- 27. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. A colorimetric assay for S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

S-Adenosyl L-Methionine: A Cornerstone of Biochemical Methylation and Beyond

A Technical Guide on its Discovery, History, and Core Biochemical Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl L-Methionine (SAMe), a ubiquitous and vital molecule, stands as the primary methyl group donor in a vast array of biochemical reactions essential for cellular function and homeostasis. First identified in 1952 by Giulio Cantoni, its discovery was a seminal moment in biochemistry, unraveling the mechanisms of biological methylation. This technical guide provides an in-depth exploration of the discovery and history of SAMe, detailing the key experiments that led to its isolation and characterization. We present a comprehensive overview of its enzymatic synthesis and its central role in three major metabolic pathways: methylation, transsulfuration, and polyamine biosynthesis. This document is intended to serve as a detailed resource, complete with experimental protocols from foundational studies, quantitative data, and pathway visualizations to aid researchers, scientists, and professionals in drug development in understanding the profound impact of this critical molecule.

The Landmark Discovery of this compound

The story of this compound (SAMe) begins with the quest to understand the biochemical basis of transmethylation, a fundamental process in which a methyl group is transferred from one molecule to another. Prior to the 1950s, it was known that L-methionine was a source of labile methyl groups, but the mechanism by which it donated this group remained elusive. The prevailing hypothesis suggested a direct transfer from methionine, a notion that was challenged by the pioneering work of Italian-American scientist Giulio Cantoni.

In 1952, Cantoni published his groundbreaking findings that methionine itself was not the direct methyl donor. Instead, he demonstrated that methionine must first be "activated" in an ATP-dependent reaction. This "active methionine" was subsequently isolated and identified as this compound.[1][2] Cantoni's work, therefore, established SAMe as the principal methyl donor in biological systems, a discovery that has had far-reaching implications for our understanding of cellular regulation, epigenetics, and disease.[1]

Foundational Experimental Protocols

The initial isolation and characterization of SAMe by Cantoni involved a series of meticulous experiments. The protocols, rudimentary by modern standards, laid the groundwork for all subsequent research on this vital molecule.

Experimental Protocol 1: Enzymatic Formation of this compound (Adapted from Cantoni, 1953)

This protocol describes the preparation of SAMe using a partially purified enzyme preparation from rabbit liver.

-

Enzyme Preparation:

-

Fresh rabbit liver was homogenized in cold 0.02 M potassium phosphate (B84403) buffer (pH 7.4).

-

The homogenate was centrifuged to remove cell debris.

-

The supernatant was subjected to fractional precipitation with ammonium (B1175870) sulfate. The fraction precipitating between 30% and 50% saturation was collected.

-

The precipitate was redissolved in a minimal volume of buffer and dialyzed against the same buffer to remove excess ammonium sulfate. This dialyzed solution served as the enzyme preparation (methionine adenosyltransferase).

-

-

Reaction Mixture:

-

L-methionine

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂) as a cofactor

-

Potassium phosphate buffer (pH 7.4)

-

The prepared enzyme solution

-

-

Incubation and Termination:

-

The reaction mixture was incubated at 37°C.

-

The reaction was terminated by the addition of trichloroacetic acid to precipitate proteins.

-

The mixture was centrifuged, and the supernatant containing the reaction products was collected.

-

-

Analysis:

-

The formation of SAMe was initially assayed by its ability to methylate nicotinamide, a reaction catalyzed by a separate enzyme preparation. The amount of N¹-methylnicotinamide formed was quantified.

-

Later, paper chromatography was employed to separate and identify SAMe from the reaction mixture. The solvent system typically consisted of a mixture of butanol, acetic acid, and water. The spot corresponding to SAMe was identified by its UV absorbance at 260 nm and by its radioactivity when using radiolabeled methionine or ATP.

-

Early Quantitative Analysis

The analytical techniques of the 1950s were limited, yet they provided the first quantitative insights into SAMe. Paper chromatography and early spectrophotometric methods were key to these initial studies.

| Parameter | Analytical Method Used in Early Studies | Typical Findings (Qualitative/Semi-quantitative) |

| Presence of SAMe | Paper Chromatography | A distinct spot with a specific retention factor (Rf) value that was absent in control reactions lacking ATP or methionine. |

| Adenine (B156593) to Ribose Ratio | UV Spectrophotometry and Chemical Assays | The isolated compound showed an absorption maximum at 260 nm, characteristic of adenine. The molar ratio of adenine to ribose was determined to be 1:1. |

| Methionine Content | Microbiological or Chemical Assays | The presence of methionine in the isolated compound was confirmed after chemical degradation. |

| Labile Methyl Group | Methylation Assays | The isolated compound was shown to be an effective methyl donor in enzymatic reactions, such as the methylation of guanidinoacetic acid to creatine. |

Enzymatic Synthesis and Regulation

SAMe is synthesized from L-methionine and ATP in a reaction catalyzed by the enzyme S-adenosyl-L-methionine synthetase, more commonly known as methionine adenosyltransferase (MAT). This is the only pathway for the de novo synthesis of SAMe.

Methionine Adenosyltransferase (MAT)

MAT enzymes are found in all domains of life. In mammals, there are two genes, MAT1A and MAT2A, that encode for different catalytic subunits, which then assemble into three distinct isoenzymes: MAT I, MAT II, and MAT III. The expression of these isoenzymes is tissue-specific, with MAT I and MAT III being predominantly found in the liver, while MAT II is more widely distributed. The activity of these enzymes is subject to complex regulation by various factors, including the concentrations of substrates and products, as well as post-translational modifications.

Experimental Protocol 2: Assay of Methionine Adenosyltransferase Activity

This protocol is a generalized modern method for assaying MAT activity, based on the principles of early and contemporary studies.

-

Principle: The activity of MAT is determined by measuring the rate of formation of SAMe from L-methionine and ATP. The SAMe produced can be quantified using various methods, including HPLC or coupled enzymatic assays.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0) containing 50 mM KCl and 20 mM MgCl₂.

-

L-methionine solution.

-

ATP solution.

-

Enzyme preparation (cell lysate or purified MAT).

-

Stopping solution: Perchloric acid.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, L-methionine, and ATP.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the stopping solution.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant for SAMe content using a suitable method, such as reverse-phase HPLC with UV detection at 254 nm.

-

-

Calculation of Activity: The specific activity of the enzyme is calculated as the amount of SAMe produced per unit time per milligram of protein.

Quantitative Data on MAT Kinetics

The kinetic properties of MAT isoenzymes have been extensively studied. The following table summarizes typical kinetic parameters.

| MAT Isoenzyme | Source | Km for Methionine (µM) | Km for ATP (µM) | Regulation |

| MAT I | Rat Liver | 200 - 1000 | 100 - 500 | Activated by SAMe; inhibited by S-adenosylhomocysteine (SAH) |

| MAT II | Rat Kidney | 4 - 10 | 70 - 150 | Inhibited by SAMe |

| MAT III | Rat Liver | ~200 | ~150 | Activated by SAMe; inhibited by SAH |

Core Biochemical Pathways Involving SAMe

SAMe is a critical hub in cellular metabolism, participating in three major pathways: methylation, transsulfuration, and polyamine biosynthesis.

The Methylation Cycle

The most well-known function of SAMe is as a universal methyl donor. In these reactions, the methyl group of SAMe is transferred to a wide variety of acceptor molecules, including DNA, RNA, proteins, and lipids. This process is catalyzed by a large family of enzymes called methyltransferases. The product of this reaction, S-adenosylhomocysteine (SAH), is a potent inhibitor of most methyltransferases and is subsequently hydrolyzed to homocysteine and adenosine. The homocysteine can then be remethylated to methionine, completing the methylation cycle.

Caption: The Methylation Cycle.

The Transsulfuration Pathway

When methionine is in excess, homocysteine can be directed into the transsulfuration pathway. This pathway converts homocysteine to cysteine in a two-step process. First, homocysteine condenses with serine to form cystathionine (B15957), a reaction catalyzed by cystathionine β-synthase. Cystathionine is then cleaved by cystathionine γ-lyase to produce cysteine, α-ketobutyrate, and ammonia. Cysteine is a crucial precursor for the synthesis of glutathione, a major cellular antioxidant.

Caption: The Transsulfuration Pathway.

Polyamine Biosynthesis

In addition to its role in methylation, SAMe is also a precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157). These polycations are essential for cell growth, proliferation, and differentiation. In this pathway, SAMe is first decarboxylated by the enzyme SAMe decarboxylase (SAMDC) to form decarboxylated SAMe (dcSAM). The aminopropyl group from dcSAM is then transferred to putrescine to form spermidine, and subsequently to spermidine to form spermine. These reactions are catalyzed by spermidine synthase and spermine synthase, respectively.

Caption: Polyamine Biosynthesis Pathway.

Conclusion

The discovery of this compound by Giulio Cantoni was a watershed moment in biochemistry, fundamentally altering our understanding of cellular metabolism. From its central role as the body's principal methyl donor to its critical functions in the transsulfuration and polyamine biosynthesis pathways, SAMe's influence extends to nearly every aspect of cellular life. The foundational experiments that led to its discovery, though conducted with the techniques of a bygone era, were a testament to meticulous scientific inquiry. Today, SAMe continues to be a subject of intense research, with its dysregulation implicated in a wide range of diseases, including liver disease, depression, and cancer. As such, a thorough understanding of its history, synthesis, and multifaceted biochemical roles remains indispensable for researchers and clinicians alike, paving the way for new therapeutic strategies targeting the intricate network of pathways that it governs.

References

S-Adenosyl L-Methionine: The Core Precursor for Polyamine Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

S-Adenosyl L-Methionine (SAMe), a pivotal molecule derived from methionine, stands at the crossroads of numerous critical cellular processes. Beyond its well-established role as the principal methyl group donor, SAMe is an indispensable precursor for the biosynthesis of polyamines—small, polycationic molecules essential for cell growth, differentiation, and survival. This technical guide provides an in-depth exploration of the biochemical pathway that channels SAMe into the synthesis of spermidine (B129725) and spermine (B22157). It details the enzymatic steps, regulatory mechanisms, and key quantitative parameters. Furthermore, this document furnishes comprehensive experimental protocols for the analysis of this pathway and presents visual representations of the core processes to support research and drug development endeavors targeting this vital metabolic nexus.

Introduction to the Polyamine Synthesis Pathway

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules that play crucial roles in a myriad of cellular functions, such as DNA stabilization, gene transcription and translation, and regulation of ion channels.[1][2][3] Their intracellular concentrations are tightly regulated, and dysregulation of polyamine metabolism is frequently associated with pathological conditions, most notably cancer.[3][4][5]

The synthesis of the higher polyamines, spermidine and spermine, is fundamentally dependent on the availability of two key precursors: putrescine and this compound (SAMe). Putrescine is formed from ornithine by the action of ornithine decarboxylase (ODC). SAMe, however, must first undergo a critical decarboxylation step to become the donor of aminopropyl groups.[6][7][8] This guide focuses on the pivotal role of SAMe in this pathway, a rate-limiting step that offers significant potential as a therapeutic target.

The Central Role of this compound Decarboxylase (AdoMetDC)

The commitment of SAMe to the polyamine synthesis pathway is catalyzed by S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC), a key regulatory enzyme.[8][9][10] AdoMetDC converts SAMe into S-adenosyl-1-(methylthio)-3-propylamine, more commonly known as decarboxylated SAMe (dcSAM).[9][10] This reaction is unique as it utilizes a covalently bound pyruvate (B1213749) as a prosthetic group, rather than the more common pyridoxal (B1214274) phosphate (B84403) cofactor used by many other amino acid decarboxylases.[2][8][9]

The resulting dcSAM is the sole donor of aminopropyl groups for the subsequent synthesis of spermidine and spermine.[6][9][10] The cellular concentration of dcSAM is kept extremely low, making the activity of AdoMetDC a critical control point in the overall pathway.[9][10][11]

Regulation of AdoMetDC

The activity of AdoMetDC is intricately regulated by multiple mechanisms:

-

Transcriptional and Translational Control: The expression of the AdoMetDC gene is subject to regulation. Notably, the mRNA contains upstream open reading frames (uORFs) that can modulate its translation in response to cellular polyamine levels.[12]

-

Allosteric Regulation: Unlike the bacterial form, mammalian AdoMetDC is allosterically activated by putrescine. This ensures that the production of the aminopropyl donor (dcSAM) is coordinated with the availability of the acceptor substrate (putrescine).

-

Feedback Inhibition: High intracellular concentrations of polyamines, particularly spermine, can suppress AdoMetDC activity, forming a negative feedback loop that maintains homeostasis.[13]

Synthesis of Spermidine and Spermine

Once dcSAM is generated, aminopropyltransferases catalyze its utilization for the elongation of the polyamine chain.

-

Spermidine Synthase (SPDS): This enzyme transfers an aminopropyl group from dcSAM to putrescine, yielding spermidine and 5'-methylthioadenosine (MTA) as a byproduct.[14][15][16] Spermidine synthases are typically highly specific for their putrescine substrate.[14][17]

-

Spermine Synthase (SPMS): In a subsequent step, spermine synthase transfers a second aminopropyl group from another molecule of dcSAM to spermidine, forming spermine and another molecule of MTA.[6][18][19]

The byproduct MTA is not a metabolic dead-end; it is recycled back to methionine via the methionine salvage pathway, conserving cellular resources.[20] However, MTA can act as a product inhibitor for both spermidine and spermine synthase, highlighting the importance of this recycling process.[18][20]

Pathway Visualization

To elucidate the relationships between the key molecules and enzymes in this pathway, the following diagrams are provided.

Quantitative Data Summary

The efficiency and regulation of the polyamine synthesis pathway are defined by the kinetic properties of its enzymes and the resulting concentrations of its metabolites.

Table 1: Enzyme Kinetic Parameters

This table summarizes the Michaelis-Menten constants (Km) for the key enzymes involved in the SAMe-dependent synthesis of polyamines, indicating the substrate concentration at which the enzyme operates at half of its maximum velocity.

| Enzyme | Substrate | Organism/Tissue | Apparent Km (µM) | Reference |

| Spermidine Synthase | Decarboxylated SAMe | Bovine Brain | 0.3 | [21] |

| Putrescine | Bovine Brain | 40 | [21] | |

| Spermine Synthase | MTA (as inhibitor, Ki) | Human | ~0.3 | [18] |

| AdoMetDC | SAMe | Trypanosoma cruzi | Not specified, but 2nd order rate constant is 3300 M⁻¹s⁻¹ with putrescine | [22] |

Note: Kinetic data can vary significantly based on experimental conditions, organism, and isoenzyme form.

Table 2: Intracellular Metabolite Concentrations

The concentrations of polyamines are maintained within a specific range, crucial for normal cellular function. These levels can vary by cell type and physiological state.

| Metabolite | Cell/Tissue Type | Concentration Range | Reference |

| Polyamines (general) | Mammalian Cells | 0.1 - 30 mM (total) | [3] |

| Spermine | Guinea-pig Atria | 1361 ± 97 nmol/g wet weight (total) | [23] |

| Guinea-pig Ventricles | 838 ± 45 nmol/g wet weight (total) | [23] | |

| Spermidine | Guinea-pig Atria | 868 ± 45 nmol/g wet weight (total) | [23] |

| Guinea-pig Ventricles | 632 ± 26 nmol/g wet weight (total) | [23] | |

| Free Spermine | Guinea-pig Cardiac Tissue | ~3% of total | [23] |

| Free Spermidine | Guinea-pig Cardiac Tissue | ~9% of total | [23] |

Experimental Protocols

Accurate quantification of enzyme activity and metabolite levels is essential for studying the polyamine pathway. Below are generalized protocols for key experimental procedures.

Protocol: Measurement of AdoMetDC Activity

This protocol is based on the principle of measuring the release of ¹⁴CO₂ from L-[carboxyl-¹⁴C]SAMe.

Materials:

-

Enzyme preparation (cell or tissue lysate)

-

L-[carboxyl-¹⁴C]S-adenosylmethionine

-

Assay Buffer: e.g., 100 mM sodium phosphate, pH 7.5, containing 2.5 mM dithiothreitol, 1 mM EDTA, and 50 µM pyridoxal phosphate.

-

Putrescine (for activation)

-

Scintillation vials and fluid

-

Trichloroacetic acid (TCA) to stop the reaction

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube: Add assay buffer, putrescine (e.g., to a final concentration of 2.5 mM), and the enzyme extract.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding L-[carboxyl-¹⁴C]SAMe.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by adding a strong acid, such as 10% TCA. This also facilitates the release of the gaseous ¹⁴CO₂.

-

Capture the released ¹⁴CO₂. This is often done by placing a piece of filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) in a sealed container with the reaction tube.

-

Transfer the filter paper to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the specific activity of the radiolabeled substrate and the amount of ¹⁴CO₂ captured.

Protocol: Quantification of Polyamines by HPLC

Materials:

-

Biological sample (tissue homogenate, cell lysate, plasma)

-

Perchloric acid (PCA) for deproteinization

-

HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

-

Polyamine standards (Putrescine, Spermidine, Spermine)

Procedure:

-

Sample Preparation & Extraction:

-

Derivatization:

-

Take an aliquot of the supernatant.

-

Add the derivatization agent (e.g., Dansyl chloride in an acetone (B3395972) solution) and a saturated sodium carbonate solution to create an alkaline environment.

-

Incubate the mixture in the dark at a specific temperature (e.g., 60°C for 1 hour for dansylation) to allow the reaction to complete.

-

Stop the reaction by adding an amino acid like proline to consume excess derivatizing agent.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the derivatized polyamines on a C18 column using a gradient elution program, typically with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

-

Detect the separated compounds using a fluorescence detector (e.g., Ex: 345 nm, Em: 505 nm for dansylated polyamines).[26]

-

Quantify the polyamines by comparing the peak areas of the samples to those of known concentrations of derivatized polyamine standards.

-

Experimental Workflow Visualization

Implications for Drug Development

The absolute requirement of polyamines for cell proliferation makes their synthesis pathway an attractive target for anticancer therapies. The enzyme AdoMetDC, as a rate-limiting step, is of particular interest. Inhibitors of AdoMetDC can effectively deplete the cellular pools of spermidine and spermine, leading to cytostasis or apoptosis in rapidly dividing cancer cells. Understanding the quantitative and mechanistic details of this pathway is paramount for the rational design of novel, potent, and specific inhibitors. Furthermore, monitoring polyamine levels in biological fluids serves as a potential biomarker for cancer diagnosis and therapeutic efficacy.[4]

Conclusion

This compound is a cornerstone of polyamine biosynthesis, serving as the ultimate source of aminopropyl groups required for the synthesis of spermidine and spermine. The conversion of SAMe to dcSAM by the tightly regulated enzyme AdoMetDC represents the committed step and primary control point channeling SAMe into this pathway. The subsequent transfers, catalyzed by spermidine and spermine synthases, complete the synthesis of these essential molecules. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug developers to investigate this pathway, paving the way for a deeper understanding of its role in health and disease and for the development of targeted therapeutics.

References

- 1. Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multi-Temperature Crystallography of S-Adenosylmethionine Decarboxylase Observes Dynamic Loop Motions | MDPI [mdpi.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. d-nb.info [d-nb.info]

- 5. Quantitative metabolomics for investigating the value of polyamines in the early diagnosis and therapy of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Positive Regulation of S-Adenosylmethionine on Chondrocytic Differentiation via Stimulation of Polyamine Production and the Gene Expression of Chondrogenic Differentiation Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]

- 9. portlandpress.com [portlandpress.com]

- 10. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Translational regulation of the plant S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of S-adenosylmethionine decarboxylase activity by alterations in the intracellular polyamine content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spermidine synthase - Wikipedia [en.wikipedia.org]

- 15. Putrescine - Wikipedia [en.wikipedia.org]

- 16. Spermidine - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. portlandpress.com [portlandpress.com]

- 21. Polyamine synthesis in mammalian tissues. Isolation and characterization of spermidine synthase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Different intracellular polyamine concentrations underlie the difference in the inward rectifier K+ currents in atria and ventricles of the guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

The Function of S-Adenosylmethionine (SAMe) in One-Carbon Metabolism: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

S-Adenosylmethionine (SAMe) is a pivotal molecule in cellular metabolism, acting as the primary methyl group donor in a vast array of biochemical reactions. This technical guide provides a comprehensive overview of the function of SAMe within the framework of one-carbon metabolism. It delves into the core pathways influenced by SAMe—transmethylation, transsulfuration, and polyamine synthesis—and explores the intricate regulatory mechanisms that govern these processes. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of SAMe's role in cellular function and its implications in health and disease. The guide includes quantitative data on metabolite concentrations and enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the metabolic pathways to facilitate a deeper understanding of this critical metabolic node.

Introduction to One-Carbon Metabolism and S-Adenosylmethionine (SAMe)

One-carbon metabolism is a complex network of interconnected biochemical pathways that mediate the transfer of one-carbon units.[1] These pathways are fundamental for numerous cellular processes, including the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, and methionine), and the regulation of cellular redox status.[1] At the heart of one-carbon metabolism lies the methionine cycle, which is responsible for the synthesis of S-adenosylmethionine (SAMe).[2]

SAMe, synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT), is the universal methyl donor for the methylation of a wide range of molecules, including DNA, RNA, proteins, and lipids.[2][3] This role places SAMe at a critical juncture, linking nutrient status to the epigenetic control of gene expression and the regulation of cellular signaling pathways.[4] The metabolic fate of SAMe is tripartite, branching into transmethylation, transsulfuration, and polyamine synthesis pathways, each with distinct and vital cellular functions.[5] The intracellular concentration of SAMe and the ratio of SAMe to its demethylated product, S-adenosylhomocysteine (SAH), are critical determinants of cellular methylation capacity and are tightly regulated.[6]

This guide will provide a detailed exploration of the multifaceted functions of SAMe in one-carbon metabolism, offering a technical resource for the scientific community.

Core Functions of SAMe in One-Carbon Metabolism

SAMe is a central hub in one-carbon metabolism, directing the flow of one-carbon units into three major metabolic pathways: transmethylation, transsulfuration, and polyamine synthesis.

Transmethylation: The Universal Methyl Donor

The most prominent role of SAMe is as a methyl group donor in transmethylation reactions.[5] In these reactions, catalyzed by a large family of methyltransferases, the methyl group from SAMe is transferred to a variety of acceptor molecules, including DNA, RNA, proteins (histones), and phospholipids. This process yields a methylated substrate and S-adenosylhomocysteine (SAH).[7]

Methylation is a fundamental mechanism for regulating gene expression (epigenetics), protein function, and cellular signaling.[7] The activity of methyltransferases is highly dependent on the intracellular concentration of SAMe and the SAMe/SAH ratio, as SAH is a potent inhibitor of most methyltransferases.[7]

Transsulfuration: Cysteine and Glutathione (B108866) Biosynthesis

When cellular methionine levels are in excess, homocysteine, derived from the demethylation of SAMe via SAH, can be channeled into the transsulfuration pathway.[8] This pathway, primarily active in the liver and kidneys, converts homocysteine to cysteine in a two-step enzymatic process. The first and rate-limiting step is catalyzed by cystathionine (B15957) β-synthase (CBS), which condenses homocysteine with serine to form cystathionine.[9] Subsequently, cystathionine γ-lyase (CSE) cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[8]

Cysteine is a crucial precursor for the synthesis of proteins, the major intracellular antioxidant glutathione (GSH), and other important sulfur-containing molecules like taurine.[8] The flux through the transsulfuration pathway is allosterically regulated by SAMe, which activates CBS, thereby linking the cellular methylation status to the production of cysteine and glutathione.[6]

Polyamine Synthesis: Regulators of Cell Growth and Proliferation

SAMe is also a key substrate for the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157).[5] These polycationic molecules are essential for cell growth, proliferation, and differentiation.[10] The synthesis of polyamines is initiated by the decarboxylation of ornithine to form putrescine.[11] Spermidine and spermine are then synthesized through the sequential addition of aminopropyl groups, which are donated by decarboxylated SAMe (dcSAMe).[12] The enzyme S-adenosylmethionine decarboxylase (SAMDC) catalyzes the conversion of SAMe to dcSAMe, a key regulatory step in this pathway.[13]

Quantitative Data on SAMe Metabolism

The tables below summarize key quantitative data related to SAMe metabolism, providing a reference for researchers in the field.

Table 1: Intracellular Concentrations of SAMe, SAH, and Polyamines

| Metabolite | Cell/Tissue Type | Concentration | Reference |

| SAMe | Healthy Adult Human Plasma | 120 ± 36 nM | [14] |

| Healthy Adult Human Plasma | 156 nmol/L | [15] | |

| Mouse Embryos (E9.5) | 1.98 nmol/mg protein | [16] | |

| Mouse Embryos (E10.5) | 2.78 nmol/mg protein | [16] | |

| Schwann Cells (P10 nerves) | ~150 pmol/mg tissue | [17] | |

| Schwann Cells (P60 nerves) | ~50 pmol/mg tissue | [17] | |

| Rat Liver | 50 - 100 nmol/g tissue | [18] | |

| Mouse Liver, Kidney, Brain, Testes | Variable with diet and genotype | [19] | |

| SAH | Healthy Adult Human Plasma | 21.5 ± 6.5 nM | [14] |

| Healthy Adult Human Plasma | 20 nmol/L | [15] | |

| Mouse Embryos (E9.5) | 0.031 nmol/mg protein | [16] | |

| Mouse Embryos (E10.5) | 0.057 nmol/mg protein | [16] | |

| Schwann Cells (P10 nerves) | ~25 pmol/mg tissue | [17] | |

| Schwann Cells (P60 nerves) | ~10 pmol/mg tissue | [17] | |

| SAMe/SAH Ratio | Healthy Adult Human Plasma | 2.2 - 6.4 | [20] |

| Healthy Adult Human Plasma | 8.5 | [15] | |

| HepG2 Cells (Control) | ~48 | [21] | |

| HepG2 Cells (AHCY-silenced) | ~5 | [21] | |

| Putrescine | Ehrlich Ascites-Carcinoma Cells | Variable with treatment | [1] |

| Spermidine | Ehrlich Ascites-Carcinoma Cells | <10% of control after treatment | [1] |

| Guinea-Pig Atria | Higher than ventricles | [22] | |

| Spermine | Guinea-Pig Atria | Higher than ventricles | [22] |

Table 2: Kinetic Parameters of Key Enzymes in SAMe Metabolism

| Enzyme | Substrate | Km | kcat | Cell/Organism | Reference |

| Methionine Adenosyltransferase 2A (MAT2A) | Methionine | 23 µM | 0.27 s-1 | Human | [23] |

| ATP | 98 µM | 0.27 s-1 | Human | [23] | |

| Methionine | 5 ± 2 µM | - | Human | [19] | |

| ATP | 50 ± 10 µM | - | Human | [19] | |

| MATI (liver specific) | Methionine | 23 µM - 1 mM | - | Human | [23] |

| MATIII (liver specific) | Methionine | 215 µM - 7 mM | - | Human | [23] |

| MATII | Methionine | 4 - 10 µM | - | Human | [23] |

| SET7/9 (Methyltransferase) | FoxO3 peptide | 165.4 ± 20.2 µM | 32 ± 0.023 min-1 | Human | [16] |

| G9a (Methyltransferase) | SAM | 0.76 µM | - | Human | [24] |

| MLL2 (Methyltransferase) | SAM | ~4 µM | - | Human | [24] |

| SETD2 (Methyltransferase) | SAM | ~4 µM | - | Human | [24] |

| Tk Trm10 (Methyltransferase) | tRNA-G | 0.18 ± 0.04 µM | (3.9 ± 0.3)x10-3 min-1 | T. kodakaraensis | [11] |

| tRNA-A | 0.25 ± 0.04 µM | (7.8 ± 0.4)x10-3 min-1 | T. kodakaraensis | [11] | |

| SAM (with tRNA-G) | 3-6 µM | - | T. kodakaraensis | [11] |

Table 3: Methionine Cycle and Transsulfuration Pathway Flux Rates

| Pathway Flux | Condition | Rate | Organism/System | Reference |

| Whole-body Transmethylation | Piglets (Enteral Infusion) | 27% of methionine flux | Piglet | [25] |

| Whole-body Transsulfuration | Piglets (Enteral Infusion) | 20% of methionine flux | Piglet | [25] |

| Methionine Flux to Transsulfuration | Septic Rats | Increased by 133% | Rat | [26] |

| Methionine Flux to Transsulfuration | Ames Dwarf Mice (Long-lived) | Enhanced | Mouse | [27] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of SAMe and SAH by LC-MS/MS

This protocol is adapted from previously described methods for the accurate quantification of SAMe and SAH in biological samples.[3][14][16]

4.1.1. Materials

-

S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) standards

-

Stable isotope-labeled internal standards (e.g., [2H3]-SAM, [2H4]-SAH)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Heptafluorobutyric acid (HFBA)

-

Ammonium (B1175870) acetate

-

Water (LC-MS grade)

-

Trichloroacetic acid (TCA)

-

Centrifugal filter units (e.g., 10 kDa MWCO)

-

LC-MS/MS system with a C18 or pentafluorophenyl reversed-phase column

4.1.2. Sample Preparation

-

For plasma samples, thaw on ice. To 20 µL of plasma, add 180 µL of an internal standard solution (containing known concentrations of [2H3]-SAM and [2H4]-SAH in mobile phase A).[11]

-

For tissue or cell samples, homogenize in a suitable buffer (e.g., phosphate-buffered saline).

-

Precipitate proteins by adding an equal volume of ice-cold 10% (w/v) TCA. Incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

-

Filter the supernatant through a centrifugal filter unit to remove any remaining particulate matter.

-

The resulting filtrate is ready for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 or pentafluorophenyl reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 4 mM ammonium acetate, 0.1% formic acid, 0.1% HFBA in water.[16]

-

Mobile Phase B: 100% methanol.[16]

-

Gradient: A typical gradient would be to start with a high percentage of mobile phase A, then ramp up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of SAM and SAH standards spiked with the internal standards.

-

Calculate the peak area ratios of the endogenous analytes to their respective internal standards in the samples.

-

Determine the concentrations of SAM and SAH in the samples by interpolating their peak area ratios on the standard curve.

-

Methyltransferase Activity Assays

4.2.1. Filter Binding Assay (Radiometric) This is a classic and highly sensitive method for measuring methyltransferase activity.[28]

4.2.1.1. Materials

-

Purified methyltransferase enzyme

-

Methyl-acceptor substrate (e.g., histone H3, DNA)

-

[3H]-SAM (S-adenosyl-L-[methyl-3H]methionine)

-

Methyltransferase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM MgCl2)

-

Filter paper (e.g., P81 phosphocellulose or glass fiber)

-

Trichloroacetic acid (TCA) solution (e.g., 10%)

-

Scintillation cocktail

-

Scintillation counter

4.2.1.2. Protocol

-

Prepare the reaction mixture in a microcentrifuge tube or 96-well plate. A typical reaction (20 µL) contains:

-

Methyltransferase reaction buffer

-

Methyl-acceptor substrate (at a concentration near its Km if known)

-

Purified methyltransferase enzyme

-

-

Initiate the reaction by adding [3H]-SAM (e.g., to a final concentration of 1-10 µM).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by spotting the reaction mixture onto the filter paper.

-

Wash the filter papers multiple times with cold 10% TCA to precipitate the radiolabeled substrate and remove unincorporated [3H]-SAM.

-

Perform a final wash with ethanol or acetone to dry the filters.

-